1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea
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Description
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Scavenging of Hydroxyl Radicals : Thiourea and dimethylthiourea, related to the compound , have been identified as powerful scavengers of hydroxyl radicals. These compounds have been used in models to study the involvement of hydroxyl radicals in several animal models of human disease (Wasil et al., 1987).
Synthesis of Pyrazolyloxothiazolidine Derivatives : 1-Substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas have been reacted with dimethyl acetylenedicarboxylate to form novel derivatives, showcasing the versatility of these compounds in chemical synthesis (Hassan et al., 2012).
Investigation of Tautomerism : Studies on the tautomerism of heteroaromatic compounds, including those related to the specified compound, provide insights into their chemical behavior in different environments (Katritzky & Maine, 1964).
Use in Heterocyclic Synthesis : The specified compound has been used as a key intermediate in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, indicating its importance in creating structurally diverse molecules (Fadda et al., 2012).
Antimicrobial Agent Synthesis : Thiazole derivatives incorporating the pyridine moiety, synthesized from compounds similar to the one , have shown potential as antimicrobial agents, highlighting their application in medicinal chemistry (Khidre & Radini, 2021).
Anticancer Activity : Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the compound , have been tested for their antitumor activity, specifically against the MCF-7 human breast adenocarcinoma cell line, showing the potential of these compounds in cancer research (Abdellatif et al., 2014).
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-16(20-18(25)19-13-7-6-10-15(23)11-13)17(24)22(21(12)2)14-8-4-3-5-9-14/h3-11,23H,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCVKAHTCPLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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